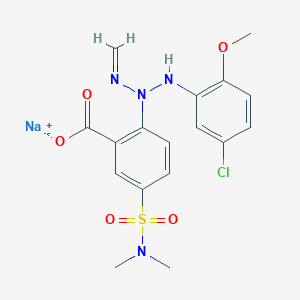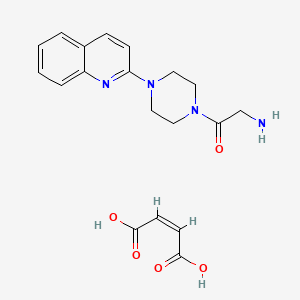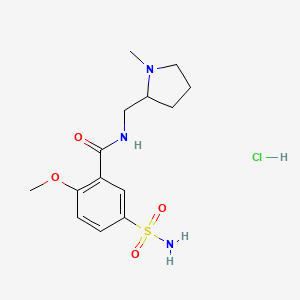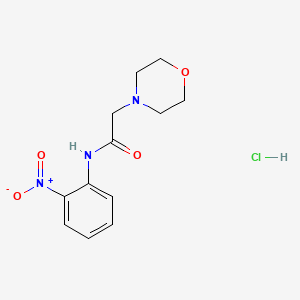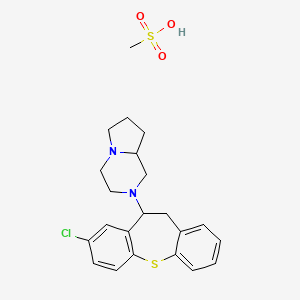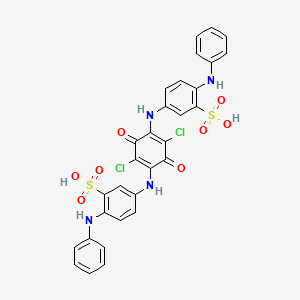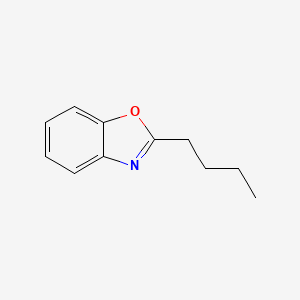
2-(n-Butyl)benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(n-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an n-butyl substituent at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological and chemical properties. Benzoxazoles are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with n-butyl aldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as samarium triflate in an aqueous medium, which facilitates the reaction under mild conditions . Another approach involves the use of phosphonium acidic ionic liquids as catalysts, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of nanocatalysts and metal catalysts can enhance the reaction rates and selectivity, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(n-Butyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the n-butyl group or other positions on the benzoxazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-(n-Butyl)benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(n-Butyl)benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy in disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: The parent compound without the n-butyl substituent.
Benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: 2-(n-Butyl)benzoxazole stands out due to its specific substituent, which can influence its chemical reactivity and biological activity. The n-butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
6797-49-5 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-butyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
UMTUDVFXSSAPGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






